"6-bromo-1-methoxy-2,3-dihydro-1H-indene" chemical properties
"6-bromo-1-methoxy-2,3-dihydro-1H-indene" chemical properties
An In-depth Technical Guide to 6-bromo-1-methoxy-2,3-dihydro-1H-indene: Properties, Synthesis, and Applications
Authored by: A Senior Application Scientist
Introduction
The 2,3-dihydro-1H-indene, or indane, scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1] Its rigid, bicyclic framework provides a well-defined three-dimensional architecture that can be strategically functionalized to achieve specific interactions with biological targets. This guide focuses on a specific, yet underexplored, derivative: 6-bromo-1-methoxy-2,3-dihydro-1H-indene .
While direct experimental data for this compound is scarce in publicly available literature, this document serves as a comprehensive technical guide by leveraging established chemical principles and data from closely related analogues. By examining the synthesis, reactivity, and spectroscopic characteristics of similar brominated and methoxylated indanes, we can construct a robust profile for the title compound, providing a valuable resource for researchers in organic synthesis and drug discovery. The strategic placement of a bromine atom and a methoxy group offers unique opportunities for both further chemical modification and modulation of physicochemical properties, making this a molecule of significant interest.
Physicochemical Properties
The fundamental properties of 6-bromo-1-methoxy-2,3-dihydro-1H-indene can be reliably predicted based on its constituent parts. The table below summarizes these characteristics. It is important to note that while properties like molecular formula and weight are exact, others such as boiling point are estimations based on related structures.
| Property | Value | Source/Method |
| IUPAC Name | 6-bromo-1-methoxy-2,3-dihydro-1H-indene | IUPAC Nomenclature |
| Molecular Formula | C₁₀H₁₁BrO | --- |
| Molecular Weight | 227.10 g/mol | --- |
| CAS Number | Not found | --- |
| Appearance | Expected to be a colorless to pale yellow oil or low-melting solid | Inferred from analogues |
| Boiling Point | Estimated >250 °C at 760 mmHg | Inferred from related compounds[2] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., DCM, ether, ethyl acetate) | General principle for similar structures |
Proposed Synthesis Pathway
A logical and efficient synthetic route to 6-bromo-1-methoxy-2,3-dihydro-1H-indene would commence from the commercially available 6-bromo-2,3-dihydro-1H-inden-1-one. The synthesis involves a two-step sequence: reduction of the ketone to the corresponding alcohol, followed by etherification.
Caption: Proposed two-step synthesis of 6-bromo-1-methoxy-2,3-dihydro-1H-indene.
Experimental Protocol: Step-by-Step Methodology
Step 1: Reduction of 6-bromo-2,3-dihydro-1H-inden-1-one to 6-bromo-2,3-dihydro-1H-inden-1-ol
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Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-one (1.0 eq) in methanol (MeOH) at 0 °C, slowly add sodium borohydride (NaBH₄, 1.1 eq) portion-wise.
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Execution: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, quench the reaction by the slow addition of water. Reduce the volume of methanol under reduced pressure. Extract the aqueous layer with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The resulting crude 6-bromo-2,3-dihydro-1H-inden-1-ol can be used in the next step without further purification, or purified by column chromatography on silica gel if necessary.[3]
Causality behind Experimental Choices:
-
Sodium borohydride is a mild and selective reducing agent for ketones, which avoids over-reduction of the aromatic ring or cleavage of the C-Br bond.
-
Methanol is a suitable protic solvent that also participates in the quenching of the reaction.
-
Low temperature is initially used to control the exothermic reaction.
Step 2: Etherification of 6-bromo-2,3-dihydro-1H-inden-1-ol
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Reaction Setup: To a solution of 6-bromo-2,3-dihydro-1H-inden-1-ol (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise.
-
Execution: Stir the mixture at 0 °C for 30 minutes, then add methyl iodide (CH₃I, 1.5 eq) dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Work-up: Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl). Extract the mixture with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate. The crude product can be purified by flash column chromatography on silica gel to yield pure 6-bromo-1-methoxy-2,3-dihydro-1H-indene.
Causality behind Experimental Choices:
-
Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the corresponding alkoxide.
-
Anhydrous THF is used as the solvent to prevent quenching of the sodium hydride.
-
Methyl iodide is a reactive electrophile for the Williamson ether synthesis.
Spectroscopic and Spectrometric Analysis (Predicted)
The structural elucidation of 6-bromo-1-methoxy-2,3-dihydro-1H-indene would rely on a combination of NMR spectroscopy, IR spectroscopy, and mass spectrometry. The following data is predicted based on known spectral data of similar indane derivatives.[4][5][6]
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the aromatic, methoxy, benzylic, and aliphatic protons.
| Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration | Assignment |
| ~7.4 | s | 1H | H-7 |
| ~7.2 | d | 1H | H-5 |
| ~7.1 | d | 1H | H-4 |
| ~4.8 | t | 1H | H-1 |
| ~3.4 | s | 3H | -OCH₃ |
| ~3.0 - 2.8 | m | 2H | H-3 |
| ~2.5 - 2.3 | m | 2H | H-2 |
¹³C NMR Spectroscopy
The carbon NMR would complement the ¹H NMR data, confirming the carbon skeleton.
| Chemical Shift (δ) ppm (Predicted) | Assignment |
| ~145 | C-7a |
| ~142 | C-3a |
| ~131 | C-5 |
| ~129 | C-4 |
| ~125 | C-7 |
| ~120 | C-6 |
| ~85 | C-1 |
| ~56 | -OCH₃ |
| ~30 | C-3 |
| ~28 | C-2 |
Infrared (IR) Spectroscopy
The IR spectrum would show characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) (Predicted) | Functional Group |
| ~3050-2850 | C-H (aromatic and aliphatic) |
| ~1600, 1480 | C=C (aromatic) |
| ~1100 | C-O (ether) |
| ~820 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
Mass spectrometry would confirm the molecular weight and show a characteristic isotopic pattern due to the presence of bromine.
| m/z (Predicted) | Assignment |
| 226/228 | [M]⁺ (Molecular ion peak with ~1:1 ratio for ⁷⁹Br and ⁸¹Br isotopes) |
| 195/197 | [M - OCH₃]⁺ |
| 147 | [M - Br]⁺ |
Reactivity and Potential Applications in Drug Discovery
The chemical reactivity of 6-bromo-1-methoxy-2,3-dihydro-1H-indene is dictated by its key structural features:
-
Aromatic Ring: The bromine atom on the aromatic ring is a versatile handle for further functionalization via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), allowing for the introduction of a wide range of substituents.[7] This is a crucial feature for generating compound libraries in the lead optimization phase of drug discovery.[8]
-
Benzylic Methoxy Group: The methoxy group at the C-1 position can influence the molecule's metabolic stability and its ability to form hydrogen bonds with biological targets.[9][10] While generally stable, ethers can be cleaved under harsh acidic conditions.
-
Indane Scaffold: The rigid nature of the indane core is advantageous in drug design as it reduces the entropic penalty upon binding to a target protein, potentially leading to higher affinity.
The methoxy group is a common feature in many approved drugs, where it often improves physicochemical properties and metabolic behavior.[9][10] The combination of the indane scaffold with these strategically placed functional groups makes 6-bromo-1-methoxy-2,3-dihydro-1H-indene a highly attractive building block for the synthesis of novel therapeutic agents.
Safety and Handling
While a specific safety data sheet (SDS) for 6-bromo-1-methoxy-2,3-dihydro-1H-indene is not available, general precautions for handling brominated aromatic compounds should be strictly followed. Based on the SDS for related compounds, it should be handled as a substance that may cause skin, eye, and respiratory irritation.[11][12][13]
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection.
-
Handling: Use only in a well-ventilated area, such as a chemical fume hood. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place. Keep away from strong oxidizing agents.
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local regulations.
Conclusion
6-bromo-1-methoxy-2,3-dihydro-1H-indene represents a promising, albeit understudied, chemical entity. By applying established principles of organic chemistry and leveraging data from analogous structures, this guide provides a comprehensive overview of its likely properties, a reliable synthetic pathway, and its potential utility in medicinal chemistry. The strategic combination of a rigid scaffold with versatile functional groups for further elaboration underscores its potential as a valuable building block for the discovery of new medicines. It is our hope that this guide will stimulate further research into this and related molecules.
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